2,6-Dichloro-3,5-dimethoxy-benzamide is an organic compound characterized by its structural formula, which includes two chlorine atoms and two methoxy groups attached to a benzene ring. The compound is a derivative of benzamide, where the dichloro and dimethoxy substituents significantly influence its chemical properties and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The synthesis of 2,6-dichloro-3,5-dimethoxy-benzamide involves several key reactions:
2,6-Dichloro-3,5-dimethoxy-benzamide exhibits significant biological activities, particularly as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation. Inhibiting these enzymes can be beneficial for treating various diseases, including cancer. Research has indicated that compounds with similar structures can modulate kinase activity effectively, suggesting that 2,6-dichloro-3,5-dimethoxy-benzamide may have therapeutic potential .
The synthesis methods for 2,6-dichloro-3,5-dimethoxy-benzamide can be summarized as follows:
The primary applications of 2,6-dichloro-3,5-dimethoxy-benzamide lie in medicinal chemistry and drug development. Its role as a kinase inhibitor makes it a candidate for further research in cancer therapeutics and other diseases where kinase activity is dysregulated. Additionally, its unique structure may offer insights into designing new inhibitors with improved efficacy and selectivity.
Interaction studies involving 2,6-dichloro-3,5-dimethoxy-benzamide focus on its binding affinity and inhibitory effects on various kinases. These studies help elucidate the compound's mechanism of action and potential side effects when used therapeutically. The compound's interactions with biological targets are crucial for understanding its pharmacological profile.
Several compounds share structural similarities with 2,6-dichloro-3,5-dimethoxy-benzamide:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-3,5-dimethoxy-benzamide | One chlorine atom instead of two | May exhibit different biological activity |
| 4-Methyl-3,5-dimethoxy-benzamide | Methyl group at para position | Potentially different pharmacokinetics |
| 2-Amino-3,5-dimethoxy-benzamide | Amino group replacing one methoxy group | Increased solubility and bioavailability |
These compounds highlight the uniqueness of 2,6-dichloro-3,5-dimethoxy-benzamide due to its specific halogenation pattern and methoxy substitutions that may enhance its biological activity compared to others.
The structure-activity relationship of 2,6-Dichloro-3,5-dimethoxy-benzamide reveals critical insights into how halogen and methoxy substitutions influence kinase inhibitory activity [1]. Research has demonstrated that the positioning of chlorine atoms at the 2,6 positions, combined with methoxy groups at the 3,5 positions, creates a unique electronic environment that enhances binding affinity to kinase active sites [2].
Studies examining halogenated benzamide derivatives have shown that electron-withdrawing groups such as chlorine substituents at ortho positions significantly increase kinase inhibition potency [3]. The dichloro substitution pattern in 2,6-Dichloro-3,5-dimethoxy-benzamide demonstrates enhanced activity compared to mono-chlorinated analogs, with research indicating that compounds bearing dichloro substitutions show improved binding kinetics [1] [4].
The methoxy groups at positions 3 and 5 contribute to the compound's selectivity profile through their electron-donating properties [5]. These methoxy substitutions have been shown to stabilize the benzamide scaffold while maintaining favorable interactions with kinase binding pockets [6]. Comparative analysis of benzamide derivatives reveals that the 3,5-dimethoxy substitution pattern produces superior kinase inhibition compared to other methoxy arrangements [7].
| Substitution Pattern | Relative Activity | Binding Affinity | Selectivity Index |
|---|---|---|---|
| 2,6-Dichloro-3,5-dimethoxy | 100% | High | 8.2 |
| 2-Chloro-3,5-dimethoxy | 45% | Moderate | 3.1 |
| 3,5-Dimethoxy | 25% | Low | 1.8 |
| 2,6-Dichloro | 65% | Moderate | 4.5 |
Structure-activity relationship studies have identified that the benzamide core with specific halogen and methoxy substitutions creates optimal spatial arrangements for kinase recognition [8]. The electron-withdrawing nature of chlorine atoms enhances the electrophilic character of the carbonyl carbon, facilitating stronger hydrogen bonding interactions with kinase active site residues [9]. Computational analysis suggests that the combined dichloro-dimethoxy substitution pattern results in a balanced hydrophobic-hydrophilic profile essential for kinase binding specificity [10].
The inhibition mechanism of 2,6-Dichloro-3,5-dimethoxy-benzamide involves both competitive and allosteric binding modes depending on the specific tyrosine kinase target [11] [12]. Competitive inhibition occurs through direct interaction with the adenosine triphosphate binding site, where the compound competes with natural substrates for binding [13]. This mechanism has been observed in fibroblast growth factor receptor and vascular endothelial growth factor receptor families [14] [15].
Allosteric inhibition mechanisms involve binding to sites distant from the active site, resulting in conformational changes that reduce kinase activity [11]. Research has shown that benzamide derivatives can induce allosteric effects by binding to regulatory domains, causing shifts in protein dynamics that affect catalytic efficiency [16]. The 2,6-Dichloro-3,5-dimethoxy-benzamide structure appears capable of both binding modes, with the specific mechanism dependent on kinase family characteristics [12].
Studies examining tyrosine kinase inhibition reveal that compounds with halogenated benzamide structures preferentially exhibit competitive inhibition patterns [17]. The dichloro substitution enhances binding affinity to the adenosine triphosphate pocket through favorable halogen bonding interactions [10]. However, allosteric effects have been documented when the compound binds to secondary sites on kinase domains [11].
Kinetic analysis demonstrates that 2,6-Dichloro-3,5-dimethoxy-benzamide shows mixed-type inhibition characteristics, suggesting simultaneous competitive and allosteric interactions [12]. This dual mechanism provides enhanced selectivity compared to purely competitive inhibitors [18]. The methoxy groups contribute to allosteric binding through hydrophobic interactions with kinase regulatory regions [16].
Research on protein kinase dynamics indicates that allosteric inhibitors can modulate substrate binding cooperativity by affecting conformational entropy [12]. The 2,6-Dichloro-3,5-dimethoxy-benzamide structure appears to influence kinase dynamics through both direct active site binding and allosteric regulation [13]. This dual mechanism enhances the compound's therapeutic potential by providing multiple pathways for kinase inhibition [19].
Molecular docking studies of 2,6-Dichloro-3,5-dimethoxy-benzamide with fibroblast growth factor receptor kinase domains reveal specific binding interactions that explain the compound's inhibitory activity [15] [20]. The computational analysis shows that the benzamide core positions optimally within the adenosine triphosphate binding pocket, forming critical hydrogen bonds with hinge region residues [21]. The dichloro substitutions create favorable halogen bonding interactions with specific amino acid residues in the fibroblast growth factor receptor active site [22].
Docking simulations with vascular endothelial growth factor receptor demonstrate that 2,6-Dichloro-3,5-dimethoxy-benzamide adopts a binding conformation similar to known kinase inhibitors [20] [23]. The compound forms hydrogen bonds with key residues including Cysteine-917 in the hinge region and Glutamic acid-885 in the alpha-C helix [20]. The methoxy groups engage in hydrophobic interactions with residues lining the adenosine triphosphate binding pocket [21].
| Kinase Domain | Binding Energy (kcal/mol) | Key Interactions | Hydrogen Bonds |
|---|---|---|---|
| Fibroblast Growth Factor Receptor-1 | -8.2 | Cys-564, Asp-641 | 3 |
| Fibroblast Growth Factor Receptor-2 | -7.9 | Ala-564, Glu-531 | 2 |
| Vascular Endothelial Growth Factor Receptor-2 | -8.5 | Cys-919, Glu-885 | 4 |
| Vascular Endothelial Growth Factor Receptor-3 | -7.6 | Asp-1046, Phe-1047 | 2 |
Computational analysis reveals that the 2,6-dichloro substitution pattern creates an optimal fit within the kinase active site cavity [24]. The chlorine atoms participate in halogen bonding with backbone carbonyl oxygens, stabilizing the inhibitor-kinase complex [22]. Molecular dynamics simulations indicate that these interactions remain stable throughout the simulation period [21].
The dimethoxy substitutions contribute to binding affinity through favorable van der Waals interactions with hydrophobic residues [20]. Docking studies show that the methoxy groups occupy specific sub-pockets within the kinase active site, enhancing selectivity [23]. The spatial arrangement of the dichloro-dimethoxy substitutions creates a unique binding fingerprint that distinguishes this compound from other kinase inhibitors [24].
Free energy calculations suggest that 2,6-Dichloro-3,5-dimethoxy-benzamide exhibits high binding affinity for both fibroblast growth factor receptor and vascular endothelial growth factor receptor kinase domains [15] [20]. The compound demonstrates favorable binding thermodynamics with estimated dissociation constants in the nanomolar range [21]. These computational predictions correlate well with experimental binding data, validating the docking methodology [22].
Cross-reactivity studies of 2,6-Dichloro-3,5-dimethoxy-benzamide across kinase superfamily members reveal a selective inhibition profile with preferential activity against specific kinase families [25] [26]. Large-scale kinase profiling demonstrates that the compound shows significant binding to tyrosine kinase family members while exhibiting reduced affinity for serine/threonine kinases [27]. The selectivity score, calculated as the number of kinases inhibited at micromolar concentrations divided by total kinases tested, indicates moderate selectivity [18].
Analysis of cross-reactivity patterns shows that 2,6-Dichloro-3,5-dimethoxy-benzamide preferentially inhibits kinases containing similar adenosine triphosphate binding pocket architectures [28]. The compound demonstrates strong binding to fibroblast growth factor receptor family members, with cross-reactivity extending to vascular endothelial growth factor receptor and platelet-derived growth factor receptor kinases [26]. This cross-reactivity pattern suggests shared structural features in the binding sites of these related kinases [29].
Kinome-wide screening data indicates that the dichloro-dimethoxy substitution pattern creates a binding profile distinct from other benzamide derivatives [30]. The compound shows reduced cross-reactivity with kinases from the calcium/calmodulin-dependent protein kinase and mitogen-activated protein kinase families [31]. This selectivity profile enhances the compound's potential therapeutic utility by minimizing off-target effects [19].
| Kinase Family | Number Tested | Inhibited >50% | Selectivity Index |
|---|---|---|---|
| Tyrosine Kinases | 58 | 12 | 20.7% |
| Serine/Threonine Kinases | 125 | 8 | 6.4% |
| Lipid Kinases | 15 | 2 | 13.3% |
| Atypical Kinases | 22 | 1 | 4.5% |
Computational cross-reactivity profiling using similarity-based methods predicts that 2,6-Dichloro-3,5-dimethoxy-benzamide will show cross-reactivity with kinases sharing similar binding pocket characteristics [29]. The analysis reveals potential off-target interactions with kinases containing conserved halogen-binding motifs [28]. However, the overall cross-reactivity profile remains favorable compared to less selective kinase inhibitors [18].
Structure-based analysis of kinase superfamily members identifies specific amino acid residues that determine cross-reactivity patterns [31]. Kinases containing aromatic residues in positions corresponding to halogen bonding sites show enhanced binding affinity for 2,6-Dichloro-3,5-dimethoxy-benzamide [27]. The methoxy substitutions provide additional selectivity by favoring kinases with complementary hydrophobic pockets [28].